molecular formula C9H9ClO2 B2417969 2-Chloro-3,4-dimethylbenzoic acid CAS No. 67648-13-9

2-Chloro-3,4-dimethylbenzoic acid

Cat. No.: B2417969
CAS No.: 67648-13-9
M. Wt: 184.62
InChI Key: XMHOMAQRCKLSJQ-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and methyl groups

Properties

IUPAC Name

2-chloro-3,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHOMAQRCKLSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3,4-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3,4-dimethylbenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 2-chloro-3,4-dimethylbenzoic acid may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like methanol or ethanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Compounds with oxidized methyl groups.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-3,4-dimethylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in the development of drugs targeting specific biological pathways. A notable application is its role in synthesizing compounds that inhibit gene transcription related to cancer progression.

Case Study: Gene Transcription Inhibition

A study highlighted the synthesis of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, which utilize 2-chloro-3,4-dimethylbenzoic acid as a precursor. These compounds demonstrated potent inhibition of Rho/MRTF/SRF-mediated gene transcription, indicating their potential as therapeutic agents against cancer . The structure-activity relationship (SAR) studies revealed that modifications at various positions significantly affected biological activity, underscoring the importance of the compound in medicinal chemistry.

Organic Synthesis

The compound is widely utilized in organic synthesis due to its reactivity stemming from both the carboxylic acid group and the chlorine substituent. It can participate in various chemical reactions, including:

  • Amination Reactions : The chlorine atom can be replaced with amine groups through nucleophilic substitution reactions.
  • Esterification : The carboxylic acid functionality allows for ester formation with alcohols, leading to various useful derivatives.

Material Science Applications

In material science, 2-chloro-3,4-dimethylbenzoic acid is explored for its potential use in developing new materials with specific properties. Its ability to form stable complexes with metals makes it a candidate for creating novel catalysts or functional materials.

Comparison with Related Compounds

To better understand the uniqueness of 2-chloro-3,4-dimethylbenzoic acid, we can compare it with structurally similar compounds:

Compound NameChemical FormulaKey Features
2-Chloro-3,4-dimethoxybenzoic acidC₉H₉ClO₄Contains methoxy groups instead of methyl groups
3-Chloro-4-methylbenzoic acidC₈H₇ClO₂Lacks one methyl group; different position of Cl
2-Methyl-3-chlorobenzoic acidC₈H₇ClO₂Similar structure but different substitution pattern

The presence of both chlorine and two methyl groups distinguishes 2-chloro-3,4-dimethylbenzoic acid from its analogs and potentially enhances its reactivity and biological activity compared to compounds with fewer substituents or different functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-3,4-dimethylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-4-methylbenzoic acid
  • 3-Chloro-2,4-dimethylbenzoic acid
  • 2,4-Dimethylbenzoic acid

Comparison: 2-Chloro-3,4-dimethylbenzoic acid is unique due to the specific positioning of its chlorine and methyl groups, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications.

Biological Activity

2-Chloro-3,4-dimethylbenzoic acid (CAS No. 67648-13-9) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a chlorinated aromatic ring and two methyl groups, which may influence its interaction with biological systems. This article reviews the existing literature on the biological activity of 2-chloro-3,4-dimethylbenzoic acid, focusing on its pharmacological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C₉H₉ClO₂
  • Molecular Weight : 184.62 g/mol
  • Structure : The compound consists of a benzene ring substituted with a chlorine atom and two methyl groups at the 3 and 4 positions, along with a carboxylic acid group.

Antimicrobial Activity

Research indicates that chlorinated benzoic acids possess antimicrobial properties. A study evaluating various benzoic acid derivatives found that compounds similar to 2-chloro-3,4-dimethylbenzoic acid exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
2-Chloro-3,4-dimethylbenzoic acidS. aureus15
2-Chloro-3,4-dimethylbenzoic acidE. coli12

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 2-chloro-3,4-dimethylbenzoic acid have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal fibroblast cells .

Cell LineIC50 (µM)Viability (%) at 10 µM
A2058 (melanoma)8.540
Hep-G2 (liver)>10095

The proposed mechanisms for the biological activity of 2-chloro-3,4-dimethylbenzoic acid include:

  • Inhibition of Protein Degradation Pathways : Studies suggest that this compound may enhance the activity of proteasomal and autophagic pathways in human fibroblasts, which are crucial for cellular homeostasis .
  • Interaction with Enzymes : Molecular docking studies indicate that it may bind effectively to cathepsins B and L, enzymes involved in protein degradation .

Case Studies

A notable investigation into the biological effects of benzoic acid derivatives highlighted the role of structural modifications on their activity. The study found that the presence of halogen substituents significantly enhanced the compounds' ability to activate proteolytic pathways .

Additionally, another study focused on the synthesis and evaluation of related compounds showed that modifying the position of substituents on the aromatic ring could lead to varying levels of biological activity. For instance, derivatives with additional methyl groups displayed improved cytotoxicity against certain cancer cell lines compared to their non-methylated counterparts .

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